N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea is a benzoylthiourea derivative characterized by the presence of a thiourea group (-NH-CS-NH-) linked to a 3-chloro-4-fluorophenyl ring and a 3-hydroxyphenyl ring. [] While not extensively studied as a standalone compound, its structural features suggest potential applications in various fields due to the known biological activity of thiourea derivatives. []
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 13823-29-5
CAS No.: 541-25-3
CAS No.: